molecular formula C23H21N3O5 B14884265 1-({3-[(10aS)-1,3-dioxo-1,5,10,10a-tetrahydroimidazo[1,5-b]isoquinolin-2(3H)-yl]phenyl}carbonyl)-L-proline

1-({3-[(10aS)-1,3-dioxo-1,5,10,10a-tetrahydroimidazo[1,5-b]isoquinolin-2(3H)-yl]phenyl}carbonyl)-L-proline

Número de catálogo: B14884265
Peso molecular: 419.4 g/mol
Clave InChI: KGKXIHFHWCCXBH-OALUTQOASA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

(3-((S)-1,3-Dioxo-1,5,10,10a-tetrahydroimidazo[1,5-b]isoquinolin-2(3H)-yl)benzoyl)-L-prolinic acid: This compound is characterized by its unique structure, which includes an imidazoisoquinoline core, a benzoyl group, and a proline derivative

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (3-((S)-1,3-Dioxo-1,5,10,10a-tetrahydroimidazo[1,5-b]isoquinolin-2(3H)-yl)benzoyl)-L-prolinic acid typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the Imidazoisoquinoline Core: This step involves the cyclization of appropriate precursors under controlled conditions to form the imidazoisoquinoline core.

    Introduction of the Benzoyl Group: The benzoyl group is introduced through a Friedel-Crafts acylation reaction, using benzoyl chloride and a suitable Lewis acid catalyst.

    Attachment of the Proline Derivative: The final step involves coupling the proline derivative to the imidazoisoquinoline-benzoyl intermediate using peptide coupling reagents such as EDCI or DCC.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow synthesis and automated peptide synthesizers can be employed to scale up the production process efficiently.

Análisis De Reacciones Químicas

Types of Reactions

(3-((S)-1,3-Dioxo-1,5,10,10a-tetrahydroimidazo[1,5-b]isoquinolin-2(3H)-yl)benzoyl)-L-prolinic acid: can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the benzoyl group, where nucleophiles such as amines or thiols can replace the benzoyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Amines or thiols in the presence of a base such as triethylamine.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with new functional groups.

Aplicaciones Científicas De Investigación

(3-((S)-1,3-Dioxo-1,5,10,10a-tetrahydroimidazo[1,5-b]isoquinolin-2(3H)-yl)benzoyl)-L-prolinic acid: has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as a biochemical probe to investigate cellular processes.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of novel materials and catalysts.

Mecanismo De Acción

The mechanism of action of (3-((S)-1,3-Dioxo-1,5,10,10a-tetrahydroimidazo[1,5-b]isoquinolin-2(3H)-yl)benzoyl)-L-prolinic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. For example, it may inhibit certain enzymes involved in inflammation or cancer cell proliferation, thereby exerting its therapeutic effects.

Comparación Con Compuestos Similares

(3-((S)-1,3-Dioxo-1,5,10,10a-tetrahydroimidazo[1,5-b]isoquinolin-2(3H)-yl)benzoyl)-L-prolinic acid: can be compared with similar compounds such as:

    Imidazoisoquinoline Derivatives: These compounds share the imidazoisoquinoline core but differ in their substituents, leading to variations in their chemical and biological properties.

    Benzoyl-Proline Derivatives: Compounds with a benzoyl group and a proline derivative, which may have different biological activities depending on the nature of the substituents.

The uniqueness of (3-((S)-1,3-Dioxo-1,5,10,10a-tetrahydroimidazo[1,5-b]isoquinolin-2(3H)-yl)benzoyl)-L-prolinic acid lies in its specific combination of structural features, which confer distinct chemical reactivity and biological activity.

Propiedades

Fórmula molecular

C23H21N3O5

Peso molecular

419.4 g/mol

Nombre IUPAC

(2S)-1-[3-[(10aS)-1,3-dioxo-10,10a-dihydro-5H-imidazo[1,5-b]isoquinolin-2-yl]benzoyl]pyrrolidine-2-carboxylic acid

InChI

InChI=1S/C23H21N3O5/c27-20(24-10-4-9-18(24)22(29)30)15-7-3-8-17(11-15)26-21(28)19-12-14-5-1-2-6-16(14)13-25(19)23(26)31/h1-3,5-8,11,18-19H,4,9-10,12-13H2,(H,29,30)/t18-,19-/m0/s1

Clave InChI

KGKXIHFHWCCXBH-OALUTQOASA-N

SMILES isomérico

C1C[C@H](N(C1)C(=O)C2=CC(=CC=C2)N3C(=O)[C@@H]4CC5=CC=CC=C5CN4C3=O)C(=O)O

SMILES canónico

C1CC(N(C1)C(=O)C2=CC(=CC=C2)N3C(=O)C4CC5=CC=CC=C5CN4C3=O)C(=O)O

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.